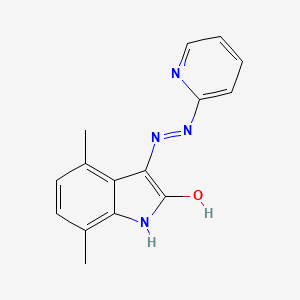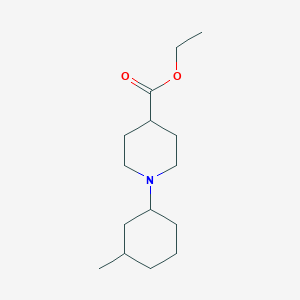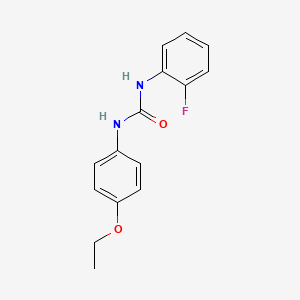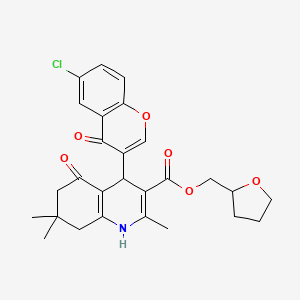
(OXOLAN-2-YL)METHYL 4-(6-CHLORO-4-OXO-4H-CHROMEN-3-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(OXOLAN-2-YL)METHYL 4-(6-CHLORO-4-OXO-4H-CHROMEN-3-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE” is a complex organic molecule that features multiple functional groups, including an oxolane ring, a chromenone moiety, and a hexahydroquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(OXOLAN-2-YL)METHYL 4-(6-CHLORO-4-OXO-4H-CHROMEN-3-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE” typically involves multi-step organic reactions. The key steps may include:
- Formation of the oxolane ring through cyclization reactions.
- Synthesis of the chromenone moiety via condensation reactions.
- Construction of the hexahydroquinoline core through cycloaddition or cyclization reactions.
- Coupling of the different moieties under specific conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Scaling up the reaction conditions.
- Utilizing continuous flow reactors for better control over reaction parameters.
- Implementing purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form different derivatives.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: Halogen atoms like chlorine can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
Medicine
The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
- (OXOLAN-2-YL)METHYL 4-(4-OXO-4H-CHROMEN-3-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
- (OXOLAN-2-YL)METHYL 4-(6-BROMO-4-OXO-4H-CHROMEN-3-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
Uniqueness
The presence of the chlorine atom in the chromenone moiety and the specific arrangement of functional groups make “(OXOLAN-2-YL)METHYL 4-(6-CHLORO-4-OXO-4H-CHROMEN-3-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE” unique
属性
IUPAC Name |
oxolan-2-ylmethyl 4-(6-chloro-4-oxochromen-3-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClNO6/c1-14-22(26(32)35-12-16-5-4-8-33-16)23(24-19(29-14)10-27(2,3)11-20(24)30)18-13-34-21-7-6-15(28)9-17(21)25(18)31/h6-7,9,13,16,23,29H,4-5,8,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNARLUTKLOSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=COC4=C(C3=O)C=C(C=C4)Cl)C(=O)OCC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B5069553.png)
![2-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole](/img/structure/B5069560.png)
![1,3-bis{[(3,4-dimethylphenyl)amino]methyl}-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5069567.png)
![2-[(4-chlorophenyl)thio]-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5069568.png)
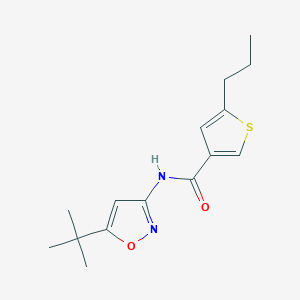
![4-(4-methoxy-2-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5069583.png)
![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5069586.png)
![N-[2-[1-[[4-(difluoromethoxy)phenyl]methyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide](/img/structure/B5069588.png)
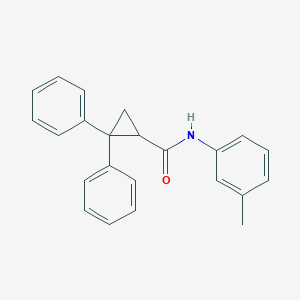
![2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)-N-(2-fluorophenyl)butanamide](/img/structure/B5069594.png)
![2,6-di-tert-butyl-4-[5-chloro-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5069598.png)
